![molecular formula C20H39N3O4Pt B034480 2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+) CAS No. 107241-37-2](/img/structure/B34480.png)
2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-idp involves the reaction of N-decyl-iminodiacetate with 1,2-diaminocyclohexane in the presence of platinum (II) salts. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of N-Decyl-idp follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The encapsulation of N-Decyl-idp in liposomes is achieved using multilamellar vesicles comprising dimyristoyl phosphatidylcholine and dimyristol phosphatidylglycerol .
Chemical Reactions Analysis
Types of Reactions
N-Decyl-idp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert N-Decyl-idp into its reduced forms.
Substitution: The compound can undergo substitution reactions, where ligands in the platinum complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of N-Decyl-idp, and substituted platinum complexes. These products have distinct chemical and physical properties that can be utilized in various applications .
Scientific Research Applications
N-Decyl-idp has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in cancer therapy due to its enhanced pharmacokinetic properties and reduced toxicity.
Industry: Utilized in the development of advanced materials and nanotechnology applications .
Mechanism of Action
N-Decyl-idp exerts its effects by interacting with cellular components, particularly DNA. The platinum complex binds to DNA, causing cross-linking and disrupting the replication process. This leads to cell death, making it an effective anticancer agent. The encapsulation in liposomes enhances its delivery to target tissues, reducing systemic toxicity and improving therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Decyl-idp include:
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with reduced nephrotoxicity compared to cisplatin.
Oxaliplatin: Known for its effectiveness against colorectal cancer
Uniqueness
N-Decyl-idp stands out due to its lipophilic nature and encapsulation in liposomes, which significantly enhances its pharmacokinetic properties and reduces its toxicity. This makes it a promising candidate for cancer therapy, particularly for tumors involving the lung, spleen, and liver .
Properties
CAS No. |
107241-37-2 |
|---|---|
Molecular Formula |
C20H39N3O4Pt |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C14H27NO4.C6H14N2.Pt/c1-2-3-4-5-6-7-8-9-10-15(11-13(16)17)12-14(18)19;7-5-3-1-2-4-6(5)8;/h2-12H2,1H3,(H,16,17)(H,18,19);5-6H,1-4,7-8H2;/q;;+2/p-2 |
InChI Key |
AXMZYAUZJCDBAF-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Canonical SMILES |
CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Synonyms |
cis-N-decyliminodiacetato-1,2-diaminocyclohexane-Pt(II) N-decyl-IDP N-decyliminodiacetato-1,2-diaminocyclohexane-platinum(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


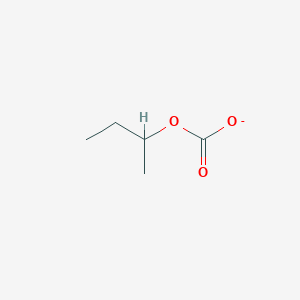
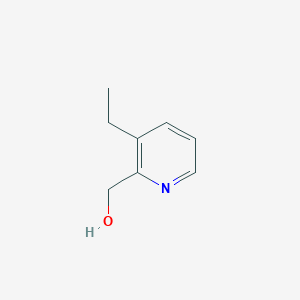
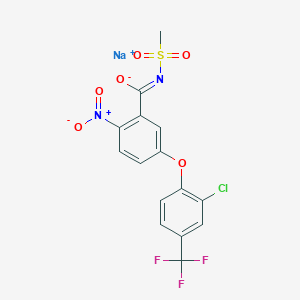
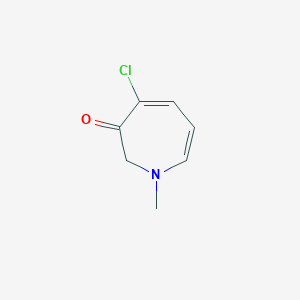
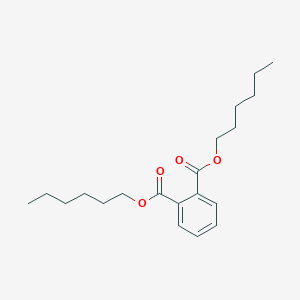
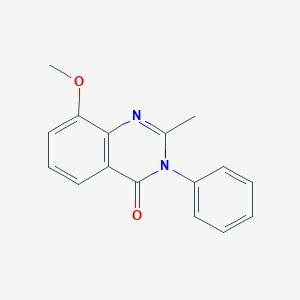
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
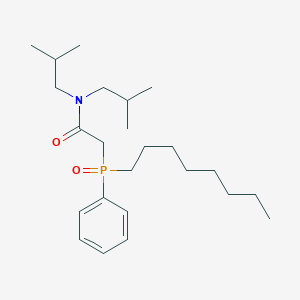
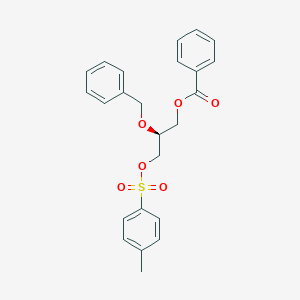
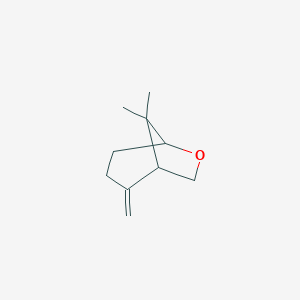
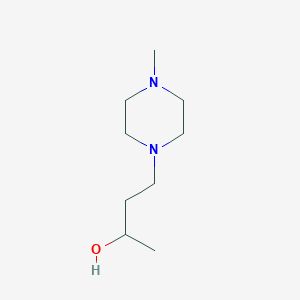
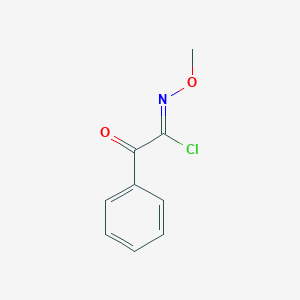
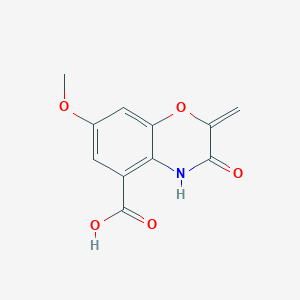
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
